molecular formula C18H17N3O4S B2878441 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 899734-70-4

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

Katalognummer B2878441
CAS-Nummer: 899734-70-4
Molekulargewicht: 371.41
InChI-Schlüssel: ZKKJBWOMLPHSKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 3,4-dimethoxyphenyl group is a common moiety in organic chemistry, often contributing to the bioactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The 1,3,4-oxadiazole ring is planar, and the dimethoxyphenyl group is likely to be in a plane perpendicular to it .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,3,4-oxadiazole ring and the dimethoxyphenyl group. Oxadiazoles can participate in a variety of reactions, including nucleophilic substitutions and additions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

The synthesis of N-substituted derivatives, including compounds similar to N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, has shown potential antibacterial properties. These derivatives are synthesized through various chemical processes, demonstrating moderate to potent antibacterial activity against a range of gram-negative and gram-positive bacteria. This indicates their potential for development into new antibacterial agents (Siddiqui et al., 2014; Nafeesa et al., 2017).

Antimicrobial and Anti-Enzymatic Potential

Compounds synthesized from 1,3,4-oxadiazole and acetamide derivatives have been evaluated for their antimicrobial and anti-enzymatic potentials. They exhibit significant antibacterial screening against various bacterial strains, showing potential as antimicrobial agents. Additionally, some compounds demonstrate anti-enzymatic activity, suggesting their possible use in targeting specific enzymes within microbial and human cells (Faheem, 2018).

Anticancer Properties

Recent studies have focused on the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds, particularly those bearing specific substituents, have been screened for anticancer activity against various human cancer cell lines. The research indicates that certain derivatives exhibit superior activity, highlighting the potential for these compounds to be developed into anticancer drugs (Polkam et al., 2021).

Antioxidant Activity

Oxadiazole derivatives have been synthesized and characterized, with some showing potent antioxidant activity. This suggests their possible use as antioxidant agents, which could have implications in preventing oxidative stress-related diseases (Karanth et al., 2019).

Enzyme Inhibition

N-substituted derivatives of similar compounds have shown activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in treating diseases related to enzyme dysfunction, such as Alzheimer's (Rehman et al., 2013).

Zukünftige Richtungen

Future research could focus on elucidating the biological activity of this compound and related oxadiazole derivatives. Given the wide range of activities exhibited by these compounds, they could be promising candidates for drug development .

Eigenschaften

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)19-16(22)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKJBWOMLPHSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.